3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea
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Overview
Description
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a thianyl group, and a phenoxyethyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, followed by the introduction of the thianyl group. The final step involves the coupling of the phenoxyethyl group with the urea moiety under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The morpholine ring and thianyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Morpholin-4-ylmethyl)-2,6-diphenylpiperidin-4-one]
- 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)thiourea
Uniqueness
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-18(20-8-11-25-17-4-2-1-3-5-17)21-16-19(6-14-26-15-7-19)22-9-12-24-13-10-22/h1-5H,6-16H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVYKDQSAYYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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